molecular formula C14H8N2O8S2 B075283 2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid CAS No. 1170-38-3

2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid

Cat. No. B075283
CAS RN: 1170-38-3
M. Wt: 396.4 g/mol
InChI Key: DUXMDNPYAFSEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid, commonly known as DTNB, is a chemical compound that is widely used in scientific research. DTNB is a yellow crystalline powder that is soluble in water and most organic solvents. It is a derivative of nitrobenzoic acid and is often used in biochemical assays to measure the concentration of thiol-containing compounds.

Mechanism Of Action

DTNB reacts with thiol-containing compounds through a thiol-disulfide exchange reaction. The reaction involves the transfer of a sulfur atom from the thiol group to the disulfide bond in DTNB, producing a mixed disulfide product and 2-nitro-5-thiobenzoic acid. The yellow color produced by the reaction is due to the formation of the 2-nitro-5-thiobenzoic acid.

Biochemical And Physiological Effects

DTNB has no known biochemical or physiological effects on its own. It is used primarily as a tool in biochemical assays to measure the concentration of thiol-containing compounds.

Advantages And Limitations For Lab Experiments

One advantage of using DTNB in biochemical assays is its high sensitivity and specificity for thiol-containing compounds. It is also relatively easy to use and can be performed in a variety of sample types, including blood, urine, and tissue samples. One limitation of using DTNB is that it can be affected by interfering substances in the sample, such as proteins and other reducing agents.

Future Directions

There are several potential future directions for the use of DTNB in scientific research. One area of interest is the development of new assays that utilize DTNB to measure other types of compounds, such as reactive oxygen species and reactive nitrogen species. Another area of interest is the development of new methods for detecting thiol-containing compounds in vivo, which could have important applications in disease diagnosis and treatment. Finally, there is interest in exploring the potential use of DTNB in drug discovery and development, particularly in the development of new drugs that target thiol-containing enzymes and proteins.

Synthesis Methods

DTNB can be synthesized using a variety of methods. One common method involves the reaction of 2,4-dinitrochlorobenzene with sodium thiosulfate to produce 2,4-dinitrophenylthiosulfonic acid. This compound can then be reacted with 2-mercaptobenzoic acid to produce DTNB.

Scientific Research Applications

DTNB is widely used in scientific research, particularly in the field of biochemistry. It is often used to measure the concentration of thiol-containing compounds, such as glutathione, in biological samples. DTNB reacts with thiol groups to produce a yellow-colored product that can be measured spectrophotometrically. This assay is commonly used in studies of oxidative stress, antioxidant activity, and redox signaling.

properties

CAS RN

1170-38-3

Product Name

2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid

Molecular Formula

C14H8N2O8S2

Molecular Weight

396.4 g/mol

IUPAC Name

2-[(2-carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid

InChI

InChI=1S/C14H8N2O8S2/c17-13(18)9-5-7(15(21)22)1-3-11(9)25-26-12-4-2-8(16(23)24)6-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20)

InChI Key

DUXMDNPYAFSEDK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SSC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SSC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Other CAS RN

1170-38-3

synonyms

2,2'-Dithiobis(5-nitrobenzoic acid)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.